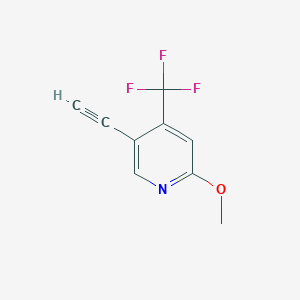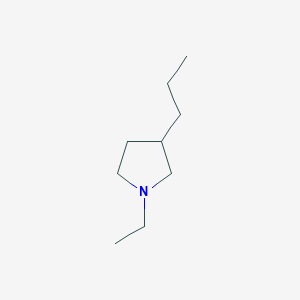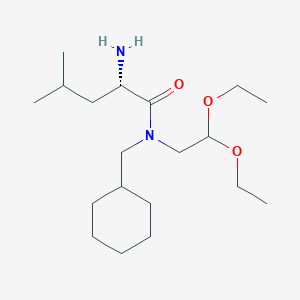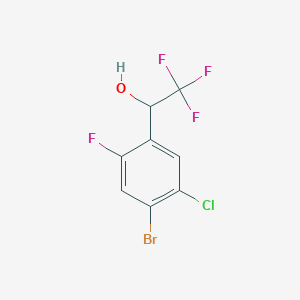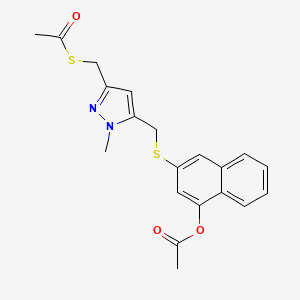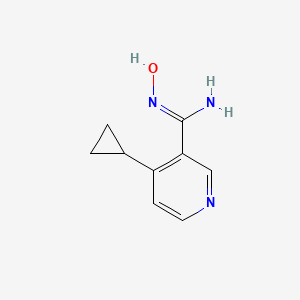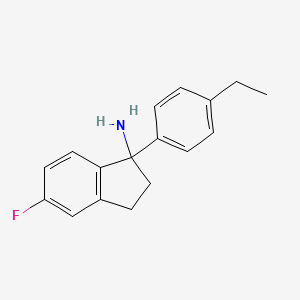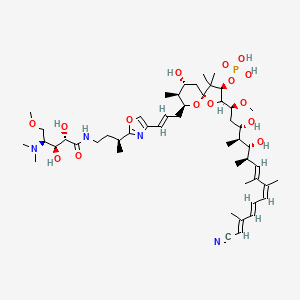
Calyculin F
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Calyculin F is a natural product isolated from the marine sponge Discodermia calyx. It belongs to the calyculin family, which are known for their potent cytotoxic properties. These compounds are highly valued in scientific research due to their ability to inhibit serine/threonine protein phosphatases, making them useful tools in studying cellular processes regulated by reversible phosphorylation .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of calyculin F involves complex organic reactions due to its intricate structure, which includes multiple chiral centers and functional groups. The synthetic route typically starts with the preparation of key fragments, which are then assembled through a series of coupling reactions. Transition-metal-catalyzed coupling reactions are often employed to construct the tetraene fragment of this compound .
Industrial Production Methods
Industrial production of this compound is challenging due to its complex structure and the difficulty in obtaining large quantities from natural sources. Therefore, total synthesis in the laboratory is the primary method for producing this compound. Advances in synthetic organic chemistry have made it possible to produce this compound in sufficient quantities for research purposes .
化学反応の分析
Types of Reactions
Calyculin F undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound to study its structure-activity relationships and to develop derivatives with improved properties.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. Substitution reactions often involve nucleophiles like amines and alcohols under basic conditions .
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions can lead to the formation of hydroxylated derivatives, while reduction reactions can produce deoxygenated compounds .
科学的研究の応用
作用機序
Calyculin F exerts its effects by inhibiting serine/threonine protein phosphatases, specifically protein phosphatases 1 and 2A. This inhibition disrupts the dephosphorylation of key regulatory proteins, leading to alterations in cellular processes such as signal transduction and cell cycle progression. The compound’s ability to penetrate cell membranes enhances its effectiveness as an inhibitor .
類似化合物との比較
Calyculin F is similar to other members of the calyculin family, such as calyculin A, B, and C. These compounds share a common structural framework and exhibit similar biological activities. this compound is unique in its specific inhibitory profile and potency against protein phosphatases. Other similar compounds include okadaic acid and microcystins, which also inhibit protein phosphatases but differ in their chemical structures and sources .
特性
CAS番号 |
133445-06-4 |
|---|---|
分子式 |
C50H81N4O15P |
分子量 |
1009.2 g/mol |
IUPAC名 |
[(2R,3R,5R,7R,8S,9S)-2-[(1S,3S,4S,5R,6R,7E,9Z,11E,13E)-14-cyano-3,5-dihydroxy-1-methoxy-4,6,8,9,13-pentamethyltetradeca-7,9,11,13-tetraenyl]-9-[(E)-3-[2-[(2S)-4-[[(2S,3S,4S)-4-(dimethylamino)-2,3-dihydroxy-5-methoxypentanoyl]amino]butan-2-yl]-1,3-oxazol-4-yl]prop-2-enyl]-7-hydroxy-4,4,8-trimethyl-1,10-dioxaspiro[4.5]decan-3-yl] dihydrogen phosphate |
InChI |
InChI=1S/C50H81N4O15P/c1-29(20-22-51)16-14-17-30(2)32(4)24-33(5)42(57)35(7)38(55)25-41(65-13)45-46(69-70(61,62)63)49(8,9)50(68-45)26-39(56)34(6)40(67-50)19-15-18-36-27-66-48(53-36)31(3)21-23-52-47(60)44(59)43(58)37(28-64-12)54(10)11/h14-18,20,24,27,31,33-35,37-46,55-59H,19,21,23,25-26,28H2,1-13H3,(H,52,60)(H2,61,62,63)/b16-14+,18-15+,29-20+,30-17-,32-24+/t31-,33+,34-,35-,37-,38-,39+,40-,41-,42+,43-,44-,45+,46-,50+/m0/s1 |
InChIキー |
FKAWLXNLHHIHLA-PCYJXAAMSA-N |
異性体SMILES |
C[C@H]1[C@@H](C[C@@]2(C([C@H]([C@H](O2)[C@H](C[C@@H]([C@H](C)[C@@H]([C@H](C)/C=C(\C)/C(=C\C=C\C(=C\C#N)\C)/C)O)O)OC)OP(=O)(O)O)(C)C)O[C@H]1C/C=C/C3=COC(=N3)[C@@H](C)CCNC(=O)[C@H]([C@H]([C@H](COC)N(C)C)O)O)O |
正規SMILES |
CC1C(CC2(C(C(C(O2)C(CC(C(C)C(C(C)C=C(C)C(=CC=CC(=CC#N)C)C)O)O)OC)OP(=O)(O)O)(C)C)OC1CC=CC3=COC(=N3)C(C)CCNC(=O)C(C(C(COC)N(C)C)O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



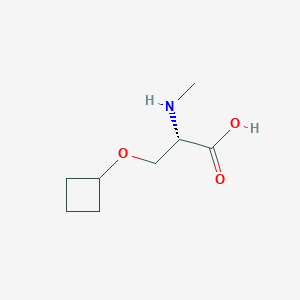
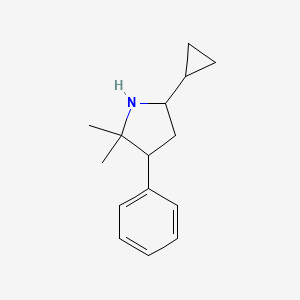
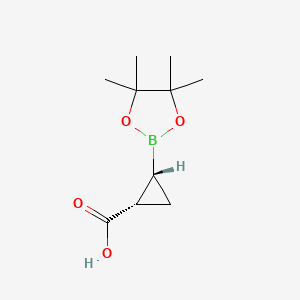
![Methyl 2-oxobenzo[d][1,3]dithiole-5-carboxylate](/img/structure/B13120565.png)
